

Physicochemical Properties of C11 Fatty Acid Esters

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Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

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The following tables provide a consolidated summary of the key physicochemical properties of various C11 fatty acid esters. This data is essential for understanding their behavior in different chemical and biological systems.

Table 1: General Properties of C11 Fatty Acid Esters

Ester Name	Chemical Formula	Molecular Weight (g/mol)	CAS Number
Methyl Undecanoate	C12H24O2	200.32[1][2][3][4]	1731-86-8[1][2][3][4]
Ethyl Undecanoate	C13H26O2	214.34[5][6]	627-90-7[5][6]
Propyl Undecanoate	C14H28O2	228.37[7]	7778-96-3
Butyl Undecanoate	C15H30O2	242.40[8][9]	10580-24-2[8][9]

Table 2: Physical Properties of C11 Fatty Acid Esters

Property	Methyl Undecanoate	Ethyl Undecanoate	Propyl Undecanoate	Butyl Undecanoate
Boiling Point (°C)	246.2 at 760 mmHg[2]	105 at 4 mmHg[6]	270.3 (Predicted)	290.3 at 760 mmHg[9]
Melting Point (°C)	-10[2]	-	-	-
Density (g/mL)	0.871 at 25 °C[2]	0.859 at 25 °C	0.864 (Predicted)	0.866 at 25 °C[9]
Refractive Index (n _{20/D})	1.429[2]	1.428	1.435 (Predicted)	1.437[9]
Flash Point (°C)	109.4[2]	>110	120.9 (Predicted)	130[9]
Vapor Pressure (mmHg @ 25°C)	0.0275	-	-	0.00208[9]

Table 3: Solubility and Partitioning Properties of C11 Fatty Acid Esters

Property	Methyl Undecanoate	Ethyl Undecanoate	Propyl Undecanoate	Butyl Undecanoate
Water Solubility	Insoluble[2]	-	-	-
Solubility in Organic Solvents	Soluble in ethanol and ether[2]	-	-	-
logP (Octanol-Water Partition Coefficient)	5.2[2][3]	5.1[5]	5.6[7]	6.0[8]

Experimental Protocols

The determination of the physicochemical properties of fatty acid esters involves a range of established analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

This method is used to determine the purity and identify the fatty acid ester.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC-2010 Plus with a mass and FID detector).[\[10\]](#)
- Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., VertiBond 1701, 30 m length, 0.25 mm internal diameter, 0.25 μm film thickness).[\[10\]](#)
- Carrier Gas: Helium.[\[10\]](#)
- Temperature Program:
 - Initial oven temperature: 200 °C, hold for 20 minutes.
 - Ramp: Increase to 250 °C at a rate of 20 °C/min.[\[10\]](#)
 - Injector and detector temperature: 270 °C.[\[10\]](#)
- Sample Preparation: The fatty acid ester sample is diluted in a suitable organic solvent (e.g., hexane or chloroform) before injection.

Density Measurement

The density of the esters is typically determined using a hydrometer or a density meter.

- Method: Based on ISO 3675:1998 standard.[\[10\]](#)
- Apparatus: Hydrometer or an oscillating U-tube density meter.
- Procedure:
 - The sample is equilibrated to a specific temperature (e.g., 15 °C or 25 °C).
 - The hydrometer is gently immersed in the liquid ester until it floats freely.

- The density is read from the scale at the point where the surface of the liquid meets the hydrometer stem.
- Measurements are typically performed in duplicate or triplicate to ensure accuracy.[10]

Viscosity Measurement

Kinematic viscosity is a key parameter, especially for applications involving fluid dynamics.

- Method: Based on standard methods for determining kinematic viscosity.
- Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath.
- Procedure:
 - The viscometer is filled with the fatty acid ester sample.
 - The sample is allowed to equilibrate to the desired temperature (e.g., 40 °C or 100 °C).
 - The time taken for the liquid to flow between two marked points on the viscometer is measured.
 - The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Saponification Value Determination

The saponification value is a measure of the average molecular weight of the fatty acid ester.

- Method: Based on ISO 3657:2020 standard.[10]
- Principle: The ester is saponified by refluxing with a known excess of alcoholic potassium hydroxide (KOH). The unreacted KOH is then titrated with a standard solution of hydrochloric acid (HCl).
- Procedure:

- A weighed amount of the ester is mixed with a known volume of standardized alcoholic KOH solution.
- The mixture is heated under reflux for a specified time (e.g., 30 minutes) to ensure complete saponification.[\[11\]](#)
- After cooling, a few drops of an indicator (e.g., phenolphthalein) are added.
- The excess KOH is titrated with a standardized HCl solution until the endpoint is reached.[\[11\]](#)
- A blank titration is performed without the ester sample.
- The saponification value is calculated based on the difference in the titration volumes between the blank and the sample.

Acid Value Determination

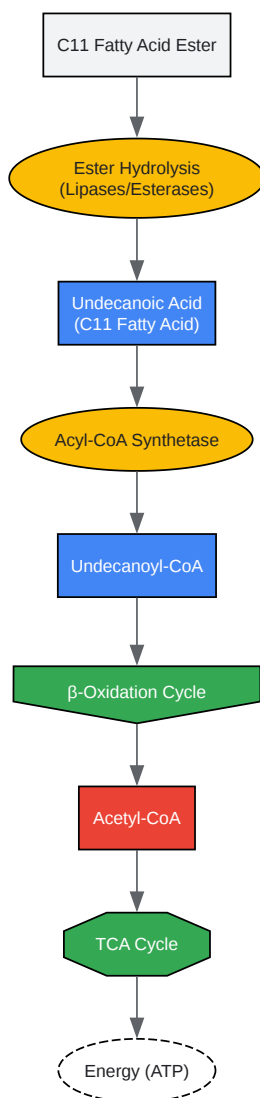
The acid value indicates the amount of free fatty acids present in the ester.

- Method: Based on UNE EN 14104:2003 standard.[\[10\]](#)
- Procedure:
 - A known weight of the ester is dissolved in a suitable solvent mixture (e.g., ethanol/ether).
 - The solution is titrated with a standardized solution of potassium hydroxide (KOH) using an indicator like phenolphthalein until a persistent pink color is observed.
 - The acid value is expressed as the milligrams of KOH required to neutralize the free fatty acids in one gram of the sample.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for C11 fatty acid esters are not extensively documented, the metabolic fate of the parent undecanoic acid is relevant. Undecanoic acid, a medium-chain fatty acid, is known to undergo fatty acid metabolism.[\[12\]](#) It has also been studied for its

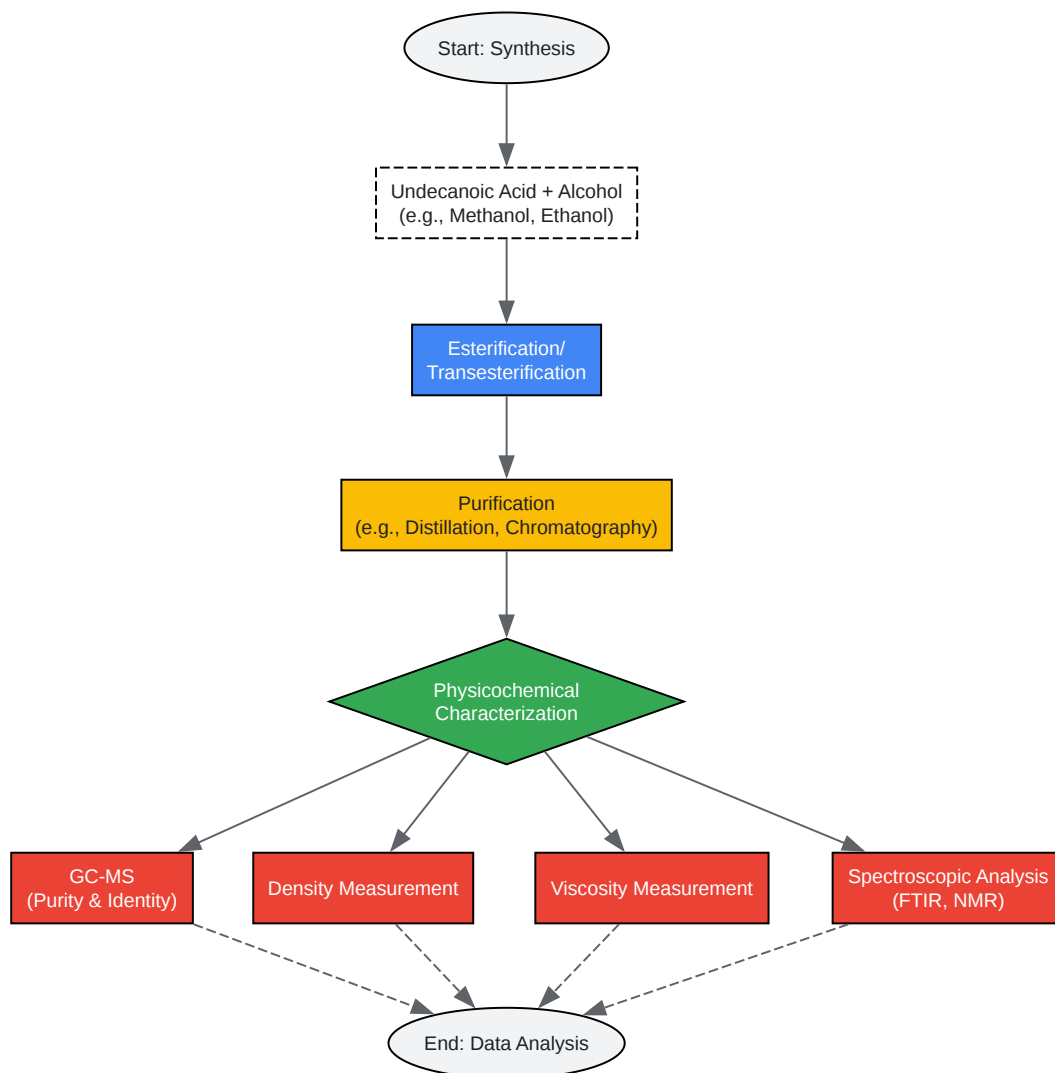
antifungal properties, where it can disrupt the cell membrane and interfere with metabolic processes of microorganisms.[13][14]



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Caption: General metabolic pathway of a C11 fatty acid ester.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of C11 fatty acid esters.



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Caption: Experimental workflow for C11 fatty acid ester analysis.

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